molecular formula C6F15P B1252523 Tris(pentafluoroethyl)phosphane

Tris(pentafluoroethyl)phosphane

Cat. No.: B1252523
M. Wt: 388.01 g/mol
InChI Key: YRMAQKVAROMHCP-UHFFFAOYSA-N
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Description

Tris(pentafluoroethyl)phosphane, also known as this compound, is a useful research compound. Its molecular formula is C6F15P and its molecular weight is 388.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6F15P

Molecular Weight

388.01 g/mol

IUPAC Name

tris(1,1,2,2,2-pentafluoroethyl)phosphane

InChI

InChI=1S/C6F15P/c7-1(8,9)4(16,17)22(5(18,19)2(10,11)12)6(20,21)3(13,14)15

InChI Key

YRMAQKVAROMHCP-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F

Synonyms

P(C2F5)3
tris(pentafluoroethyl)phosphane

Origin of Product

United States

Synthesis routes and methods I

Procedure details

12.01 g (28.0 mmol) of tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, are initially introduced in a 100 ml glass round-bottomed flask and warmed (120° C. oil-bath temperature). A cooled (−30° C. to −35° C.) intensive reflux condenser is connected downstream of the flask. A 250 ml glass round-bottomed flask containing dry ice is connected via a T-piece so that gaseous CO2 is forced through the phosphorane liquid. The liquid is stirred at 120° C. for 6 h. In this time, a total of about 400 g (9 mol) of CO2 are bubbled through the hot liquid. After 6 h, the condenser temperature is warmed to −5° C. The clear and colourless liquid remaining (4.53 g) consists of (C2F5)3PF2 (49%), (C2F5)3P═O (49%) and (C2F5)2P(O)OH (2%). Tris(pentafluoroethyl)phosphine oxide, (C2F5)3P═O, is isolated from the reaction mixture by distillation.
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(C2F5)3PF2
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(C2F5)3PF2
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Synthesis routes and methods II

Procedure details

0.30 g (16.7 mmol) of water and 3.19 g (53.1 mmol) of fire-extinguishing sand as SiO2 source are added to 12.0 g (28.0 mmol) of tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, in a 100 ml glass round-bottomed flask and warmed (20° C. oil-bath temperature). An intensive reflux condenser is connected downstream of the flask. The suspension is stirred at 120° C. for 4 h. Complete consumption of (C2F5)3PF2 and formation of (C2F5)3P═O (72.0%) and (C2F5)2P(O)OH (28.0%) can be detected. The entire suspension is condensed at room temperature in vacuo (10−3 mbar). Clear and colourless (C2F5)3P═O (6.27 g; 15.5 mmol; 55%) can be isolated in 99% purity. Further (C2F5)3P═O can be isolated from the solid residue by extraction.
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fire-extinguishing sand
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(C2F5)3PF2
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Synthesis routes and methods III

Procedure details

230.0 g (0.54 mol) of difluorotris(pentafluoroethyl)phosphorane and 41.2 g (1.089 mol) of sodium borohydride were refluxed with vigorous stirring for 3 hours in a glass flask at a bath temperature of about 110° C. The reaction mixture was subsequently distilled under reduced pressure (2 kPa), and two fractions of the product were collected in cold traps at a temperature of −78° C. and −195° C. respectively. For further purification, the combined products from both traps were distilled under atmospheric pressure under an inert-gas atmosphere, with the fraction in the boiling range 85–87° C. being collected. 194.0 g of pure tris(pentafluoroethyl)phosphine were obtained. The yield was 93%, based on the amount of difluorotris(pentafluoroethyl)phosphorane employed.
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230 g
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41.2 g
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Synthesis routes and methods IV

Procedure details

56.0 g (131.4 mmol) of difluorotris(pentafluoroethyl)phosphorane and 38.0 g (326.8 mmol) of triethylsilane were refluxed with vigorous stirring for 12 hours in an FEP (fluoroethylene polymer) flask at a bath temperature of 110° C. The reaction mixture was subsequently distilled under atmospheric pressure under an inert-gas atmosphere, and 48.0 g of the fraction having a boiling range of 81–85° C. were collected. This fraction was subsequently cooled to −20° C., and the lower phase (desired product) was separated off. 42.2 g of virtually pure tris(pentafluoroethyl)phosphine were obtained, corresponding to a yield of 82.8%, based on the difluorotris(pentafluoroethyl)phosphorane employed.
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